4-Pipérazine-1-ylbenzènesulfonamide

Vue d'ensemble

Description

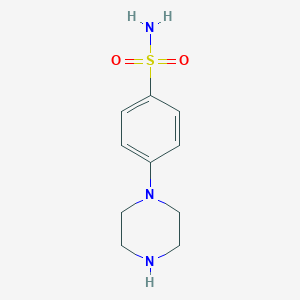

4-Piperazin-1-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Piperazin-1-ylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperazin-1-ylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Insulin Sensitization:

4-Piperazin-1-ylbenzenesulfonamide has been identified as a potential insulin sensitizer, making it a candidate for treating metabolic disorders such as type 2 diabetes mellitus. It modulates the activity of peroxisome proliferator-activated receptors (PPARγ), which play a crucial role in glucose and lipid metabolism.

2. Antimicrobial Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, specific derivatives have shown effectiveness against Leishmania species, indicating potential applications in treating leishmaniasis, a neglected tropical disease.

3. Anticancer Properties:

Research indicates that 4-Piperazin-1-ylbenzenesulfonamide may influence cellular signaling pathways relevant to cancer biology. Its ability to interact with various biological targets suggests potential therapeutic applications in oncology.

Synthesis and Reactivity

The synthesis of 4-Piperazin-1-ylbenzenesulfonamide typically involves multi-step organic reactions, including:

- Formation of the Piperazine Ring:

- Piperazine is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonation:

- The introduction of the sulfonamide group is achieved via sulfonation reactions with benzenesulfonyl chloride or similar reagents.

- Coupling Reactions:

- The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group, allowing for the synthesis of various derivatives.

Case Studies

Case Study 1: Antileishmanial Activity

In a study evaluating the antileishmanial profile of synthesized derivatives, two compounds demonstrated efficacy against Leishmania infantum, comparable to pentamidine but with reduced cytotoxicity. This highlights the potential for developing safer treatment options for leishmaniasis.

Case Study 2: Insulin Sensitization Mechanism

Research focusing on the interaction between 4-Piperazin-1-ylbenzenesulfonamide and PPARγ revealed that it enhances insulin sensitivity through modulation of glucose metabolism pathways. This finding supports its candidacy for further development as an antidiabetic agent.

Mécanisme D'action

Target of Action

Sulfonamides, a class of drugs to which this compound belongs, are known to target enzymes involved in the synthesis of folic acid, which is essential for dna production in bacteria .

Mode of Action

Sulfonamides, including 4-Piperazin-1-ylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzymes involved in folic acid synthesis, thereby preventing the production of DNA in bacteria .

Biochemical Pathways

This disruption prevents bacterial replication and growth .

Pharmacokinetics

The compound’s molecular weight is 24131 g/mol , which may influence its pharmacokinetic properties.

Result of Action

The result of 4-Piperazin-1-ylbenzenesulfonamide’s action is the inhibition of bacterial growth and replication. By disrupting folic acid synthesis and, consequently, DNA production, the compound prevents bacteria from multiplying .

Action Environment

The compound’s melting point is predicted to be 165.09° C , which may provide some insight into its stability under different conditions.

Analyse Biochimique

Biochemical Properties

It is known that it has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S

Cellular Effects

Research on similar piperazine derivatives has shown that they can have significant effects on cellular processes . For instance, some piperazine derivatives have been found to have antibacterial activity and can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on similar compounds has shown that the effects can vary with different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Activité Biologique

4-Piperazin-1-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an insulin sensitizer and its potential applications in treating various diseases, including metabolic disorders and leishmaniasis. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of 4-Piperazin-1-ylbenzenesulfonamide

4-Piperazin-1-ylbenzenesulfonamide is characterized by the presence of a piperazine ring and a sulfonamide group, which contribute to its unique pharmacological properties. This compound has been studied for its ability to interact with various biological targets, making it a versatile scaffold for drug development.

Biological Activities

1. Insulin Sensitization

Research indicates that derivatives of 4-Piperazin-1-ylbenzenesulfonamide can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-, which plays a crucial role in glucose and lipid metabolism. This property positions the compound as a candidate for treating metabolic disorders such as type 2 diabetes mellitus (T2DM) .

2. Antileishmanial Activity

The compound has shown promising antileishmanial activity against Leishmania infantum and Leishmania amazonensis. In vitro studies demonstrated that certain derivatives exhibited profiles comparable to pentamidine but with reduced cytotoxicity, indicating their potential as safer therapeutic options for leishmaniasis .

3. Antimicrobial Properties

4-Piperazin-1-ylbenzenesulfonamide derivatives have been evaluated for their antimicrobial activity. They displayed effectiveness against various bacterial strains, including Gram-positive bacteria, with mechanisms involving inhibition of protein synthesis and cell wall synthesis .

The mechanisms through which 4-Piperazin-1-ylbenzenesulfonamide exerts its biological effects include:

- Activation of PPARs : Enhances insulin sensitivity by modulating gene expression related to adipogenesis and glucose metabolism.

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects .

- Cell Signaling Modulation : The compound can influence cellular signaling pathways that are critical in cancer progression and metabolic regulation .

Synthesis and Derivatives

Several synthetic pathways have been developed to create derivatives of 4-Piperazin-1-ylbenzenesulfonamide. These derivatives often possess enhanced biological activities compared to the parent compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpiperazin-1-ylbenzenesulfonamide | Methyl substituent on piperazine | Enhanced activity against metabolic disorders |

| N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide | Additional pyridine ring | Targeting insulin resistance more effectively |

| 4-(Piperidin-1-yl)benzenesulfonamide | Piperidine instead of piperazine | Different receptor interactions, potential neuropharmacological effects |

These modifications can lead to compounds with improved efficacy and reduced side effects, making them suitable candidates for further pharmaceutical development .

Case Studies

Case Study 1: Antidiabetic Effects

In a study involving rodent models of T2DM, derivatives of 4-Piperazin-1-ylbenzenesulfonamide were tested for their ability to improve glycemic control. The compounds exhibited significant improvement in blood glucose levels and enhanced adipogenesis in 3T3-L1 adipocytes at concentrations as low as 20 µg/mL .

Case Study 2: Antileishmanial Efficacy

Another study assessed the antileishmanial efficacy of synthesized derivatives against Leishmania species. The results indicated that certain compounds showed effective inhibition of parasite growth with lower cytotoxicity compared to standard treatments like pentamidine .

Propriétés

IUPAC Name |

4-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGDHKASBRILQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358539 | |

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121278-31-7, 170856-87-8 | |

| Record name | 4-piperazin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperazin-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.